molecular formula C17H16F2N2O B2760677 [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone CAS No. 2249356-14-5

[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone

Cat. No. B2760677
CAS RN: 2249356-14-5
M. Wt: 302.325
InChI Key: MXCJRWVPPVDHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the Petasis reaction, which is a reaction occurring between an aldehyde, an amine, and a boronic acid . This reaction is preferred in many applications due to its mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the fluorophenyl groups. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the fluorophenyl groups. These groups can affect the compound’s bond lengths, dihedral and bond angles, HOMO and LUMO energies, and other properties .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential uses in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Further studies could also investigate the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

[2-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-5-3-12(4-6-14)10-15-2-1-9-21(15)17(22)13-7-8-20-16(19)11-13/h3-8,11,15H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCJRWVPPVDHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.